molecular formula C9H10F2N2O3 B2443967 Methyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate CAS No. 1806680-93-2

Methyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate

Cat. No. B2443967
CAS RN: 1806680-93-2
M. Wt: 232.187
InChI Key: MRFLCHKVXLXROA-UHFFFAOYSA-N
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Description

“Methyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate” is a chemical compound that is used in the synthesis of various substances . It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .


Synthesis Analysis

The synthesis of this compound involves several steps. One reported method includes the reaction of dichloro ethyl acetoacetate with an alkali, followed by a reaction with a Vilsmeier reagent to obtain an intermediate. This intermediate then undergoes a cyclization reaction with methyl hydrazine to form 1-methyl-3-dichloromethyl-ethyl-4-pyrazole carboxylate. A halogen exchange reaction is then performed with a fluorination reagent to obtain 3-(difluoromethyl)-1-methyl-1H-ethyl-4-pyrazole carboxylate. Finally, a hydrolysis reaction is performed with a sodium hydroxide solution, followed by neutralization treatment with an acid to obtain high-purity 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed by various methods such as 1H NMR, 13C NMR, and HRMS . The configuration of the oxime ester was confirmed to be E by the X-ray single crystal diffraction .


Chemical Reactions Analysis

This compound is used as an intermediate in the synthesis of various substances. For example, it is used in the synthesis of novel 3-(difluoromethyl)-1-methyl pyrazole-4-carboxylic oxime esters, which have shown antifungal activities against Botrytis cinerea, Valsa mali, and Gaeumannomyces graminis .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 176.12 g/mol . The melting point is reported to be 200–201°C .

Scientific Research Applications

Synthesis and Structural Analysis

Methyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate and its derivatives have been extensively utilized in the synthesis of heterocycles. For instance, reactions involving methyl 3-cyclopropyl-3-oxopropanoate have led to the formation of compounds like methyl 2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylate, dimethyl 2,6-dicyclopropyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, and various carboxylic acids and carboxylates through cyclization processes (Pokhodylo, Matiichuk, & Obushak, 2010). Additionally, the structural analysis of compounds like ethyl 5-(3-ethoxy-3-oxopropyl)-1H-pyrazole-3-carboxylate has been achieved through monocrystal X-ray diffraction analysis, demonstrating the compound's ability to form N–H…H intermolecular hydrogen bonds (Flores et al., 2014).

Biological Applications and Probe Development

The compound has also shown promise in biological applications. For instance, a receptor synthesized from methyl 3-(7-(diethylamino)-2-oxo-2H-chromen-3-yl)-3-oxopropanoate and 2-hydrazino-4-phenyl thiazole, named COPYR, demonstrated significant interaction with various ions. COPYR showed a remarkable ability to detect Cr3+ ions in living cells, indicating its potential application in biological imaging and cell studies (Mani et al., 2018).

Antifungal and Structural Activity Relationships

The compound has been integral in the synthesis and study of antifungal activities. A notable example includes the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which displayed moderate to excellent activities against several phytopathogenic fungi. The compound's structural activity relationships were also explored, providing insights into its potential as an antifungal agent (Du et al., 2015).

Safety and Hazards

The safety data sheet for this compound suggests that it may cause skin irritation, serious eye irritation, and may cause drowsiness or dizziness. It is also suspected of causing cancer . It is advised to avoid dust formation, avoid breathing mist, gas, or vapors, and to use personal protective equipment .

Future Directions

The compound is used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

properties

IUPAC Name

methyl 3-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O3/c1-13-4-5(8(12-13)9(10)11)6(14)3-7(15)16-2/h4,9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFLCHKVXLXROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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